2-Piridil acetato de etilo

Descripción general

Descripción

Ethyl 2-pyridylacetate (EPA) is an organic compound that has been used in a wide variety of fields, including medicinal chemistry, biochemistry, and pharmacology. EPA has been found to possess a number of interesting and useful properties, such as its ability to act as an antioxidant and its potential to act as an inhibitor of enzymes.

Aplicaciones Científicas De Investigación

Síntesis de Compuestos Heterocíclicos

El 2-Piridil acetato de etilo sirve como precursor en la síntesis de una amplia gama de compuestos heterocíclicos. Estos compuestos, que incluyen derivados que contienen tiourea, 1,2,4-triazol, 1,3,4-tiadiazol y 1,3,4-oxadiazol, son de gran interés debido a sus posibles aplicaciones farmacéuticas . La capacidad de sintetizar estos derivados de manera eficiente abre posibilidades para el desarrollo de fármacos y la exploración de nuevos tratamientos.

Actividad Antimicrobiana

Los derivados del this compound se han probado por sus propiedades antimicrobianas. Muestran actividad contra una variedad de microorganismos, incluidos cocos Gram-positivos, bacilos Gram-negativos y Candida albicans . Esto destaca el papel del compuesto en el desarrollo de nuevos agentes antimicrobianos que podrían utilizarse para tratar infecciones.

Investigación Antiviral

La investigación indica que los derivados del this compound exhiben actividad antiviral, particularmente contra HIV-1 . Esto sugiere que el compuesto podría ser valioso en la búsqueda de nuevos fármacos antivirales, contribuyendo a la lucha contra el VIH/SIDA y posiblemente otras infecciones virales.

Estudios de Citotoxicidad

Los estudios de citotoxicidad in vitro son cruciales para evaluar el perfil de seguridad de los nuevos compuestos. Los derivados del this compound se han sometido a tales estudios para evaluar su potencial como candidatos a fármacos seguros . Comprender los efectos citotóxicos es esencial antes de considerar cualquier aplicación clínica.

Intermediarios de Síntesis Orgánica

El this compound es una materia prima e intermedio importante en la síntesis orgánica . Se utiliza en la síntesis de varios compuestos orgánicos, que pueden tener aplicaciones en los campos farmacéutico, agroquímico y de colorantes.

Cristalografía de Rayos X

Las estructuras moleculares de ciertos derivados del this compound se han confirmado utilizando cristalografía de rayos X . Esta técnica es vital para comprender la disposición tridimensional de los átomos dentro de una molécula, lo cual es crucial para el diseño de compuestos con actividades biológicas específicas.

Safety and Hazards

Ethyl 2-pyridylacetate is classified as an Eye Irritant 2, Skin Irritant 2, and STOT SE 3 . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use of personal protective equipment, including chemical impermeable gloves, is advised . In case of a spill or leak, all sources of ignition should be removed, personnel should be evacuated to safe areas, and people should be kept away from and upwind of the spill/leak .

Mecanismo De Acción

Target of Action

Ethyl 2-pyridylacetate, also known as Ethyl 2-pyridineacetate, is a compound with the empirical formula C9H11NO2 . .

Biochemical Pathways

It has been used in the synthesis of various heterocyclic derivatives . These derivatives involve the linkage of a 2-pyridyl ring with different moieties, potentially affecting various biochemical pathways .

Result of Action

The compound and its derivatives have been tested in vitro against a number of microorganisms, including gram-positive cocci, gram-negative rods, and candida albicans . They have also been tested for cytotoxicity and antiviral activity against HIV-1 .

Análisis Bioquímico

Biochemical Properties

Ethyl 2-pyridylacetate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to form derivatives that involve the linkage of a 2-pyridyl ring with thiourea, 1,2,4-triazole, thiadiazole, and oxadiazole moieties . These interactions are crucial for its function in biochemical processes, including enzyme inhibition and activation.

Cellular Effects

Ethyl 2-pyridylacetate influences various types of cells and cellular processes. It affects cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that derivatives of Ethyl 2-pyridylacetate exhibit cytotoxicity and antiviral activity against HIV-1 . These effects highlight its potential in therapeutic applications.

Molecular Mechanism

The molecular mechanism of Ethyl 2-pyridylacetate involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s structure allows it to interact with specific enzymes and proteins, leading to the modulation of their activity. For example, Ethyl 2-pyridylacetate derivatives have been shown to inhibit the growth of certain microorganisms by targeting specific enzymes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Ethyl 2-pyridylacetate change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have indicated that Ethyl 2-pyridylacetate remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular processes.

Dosage Effects in Animal Models

The effects of Ethyl 2-pyridylacetate vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects. Studies have shown that Ethyl 2-pyridylacetate can cause skin and eye irritation, as well as respiratory issues at high concentrations . These findings underscore the importance of determining the appropriate dosage for therapeutic applications.

Metabolic Pathways

Ethyl 2-pyridylacetate is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. The compound’s metabolic pathways include oxidative C-H functionalization, which is essential for its conversion into active metabolites . These pathways play a crucial role in determining the compound’s bioavailability and efficacy.

Transport and Distribution

Within cells and tissues, Ethyl 2-pyridylacetate is transported and distributed through specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. The transport and distribution of Ethyl 2-pyridylacetate are essential for its biological activity and therapeutic potential .

Subcellular Localization

Ethyl 2-pyridylacetate’s subcellular localization affects its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. These processes ensure that Ethyl 2-pyridylacetate reaches its site of action within the cell, where it can exert its biochemical effects .

Propiedades

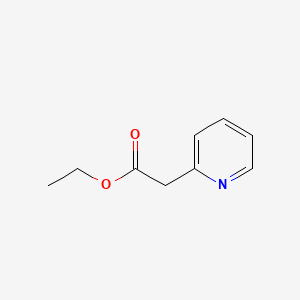

IUPAC Name |

ethyl 2-pyridin-2-ylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-2-12-9(11)7-8-5-3-4-6-10-8/h3-6H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUDKTVXSXWAKJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CC=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90181817 | |

| Record name | Ethyl 2-pyridylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90181817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2739-98-2 | |

| Record name | Ethyl 2-pyridylacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2739-98-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-pyridylacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002739982 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2739-98-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82347 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 2-pyridylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90181817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 2-pyridylacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.514 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ethyl 2-pyridylacetate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3YNQ9EN6RL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What types of heterocyclic systems can be synthesized using ethyl 2-pyridylacetate?

A1: Ethyl 2-pyridylacetate has proven useful in synthesizing indolizines and benz[b]indolizines. For instance, reacting ethyl 2-pyridylacetate with p-benzoquinone or p-toluoquinone yields 3-hydroxy- and 1-methyl-3-hydroxy-10-ethoxycarbonylbenz[b]indolizine, respectively []. Additionally, it reacts with 1,4-naphthoquinone to produce 12-ethoxycarbonyl-6,11-dioxo-6,11-dihydronaphth[2,3-b]indolizine [].

Q2: Can ethyl 2-pyridylacetate participate in radical reactions?

A3: Yes, ethyl 2-pyridylacetate can undergo iodine-catalyzed oxidative coupling-annulation with alkenes to form indolizines []. This reaction is proposed to follow a radical mechanism, supported by radical trapping experiments []. The use of tert-butyl hydrogen peroxide (TBHP) as an oxidant alongside iodine is crucial for this transformation [].

Q3: Are there alternative synthetic routes to access ethyl 2-pyridylacetate?

A4: Yes, several methods have been developed for the preparation of ethyl 2-pyridylacetate. While specific procedures are not detailed within the provided abstracts, two articles highlight this aspect. One paper focuses on a convenient preparation method for ethyl 2-pyridylacetate []. Another study describes the synthesis of a series of derivatives originating from ethyl 2-pyridylacetate [].

Q4: Beyond indolizines, what other heterocycles utilize ethyl 2-pyridylacetate in their synthesis?

A5: Ethyl 2-pyridylacetate serves as a starting material in the synthesis of 2-hydroxypyrazolo[1,5-a]pyridine []. This reaction involves the interaction of ethyl 2-pyridylacetate with hydroxylamine-O-sulfonic acid [].

Q5: Has ethyl 2-pyridylacetate been used to create more complex heterocyclic systems?

A6: Researchers have employed ethyl 2-pyridylacetate in a one-pot synthesis of ethyl 8,9-difluoro-6-oxo-6H-benzo[c]quinolizine-5-carboxylate []. This synthesis involves condensation with 2,4,5-trifluorobenzoyl chloride followed by intramolecular nucleophilic aromatic substitution to construct the desired ring system [].

Q6: Are there any reported limitations or challenges associated with using ethyl 2-pyridylacetate in synthesis?

A7: While generally versatile, some reactions involving ethyl 2-pyridylacetate may exhibit limitations. For instance, the iodine-catalyzed oxidative coupling-annulation with alkenes to form indolizines shows decreased yields with electron-rich substrates like para-methoxy styrene and electron-deficient substrates like 4-vinylbenzonitrile []. Additionally, common iodide catalysts like tetrabutylammonium iodide were ineffective in this specific transformation [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.